molecular formula C9H11ClO2S B1469783 4-(Chloromethyl)-2-(5-methylthiophen-2-yl)-1,3-dioxolane CAS No. 1556064-90-4

4-(Chloromethyl)-2-(5-methylthiophen-2-yl)-1,3-dioxolane

Cat. No.: B1469783
CAS No.: 1556064-90-4
M. Wt: 218.7 g/mol
InChI Key: CEHOMORMHBBALI-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(5-methylthiophen-2-yl)-1,3-dioxolane is a heterocyclic compound featuring a 1,3-dioxolane ring substituted with a chloromethyl group at position 4 and a 5-methylthiophen-2-yl moiety at position 2. This structure combines the reactivity of the chloromethyl group with the aromatic and electronic properties of the thiophene ring, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name

4-(chloromethyl)-2-(5-methylthiophen-2-yl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-6-2-3-8(13-6)9-11-5-7(4-10)12-9/h2-3,7,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHOMORMHBBALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2OCC(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-2-(5-methylthiophen-2-yl)-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a dioxolane ring, which is known to enhance the pharmacological properties of various drugs. The biological activity of this compound can be attributed to its structure, which allows for interactions with biological targets.

  • Molecular Formula : C8_{8}H8_{8}ClO3_{3}
  • Molecular Weight : 175.60 g/mol
  • CAS Number : 80841-78-7

Synthesis

The synthesis of this compound typically involves the chlorination of 5-methyl-1,3-dioxolane using reagents such as N-chlorosuccinimide or chloroformate in the presence of suitable solvents and catalysts. This method has been optimized for yield and purity, ensuring that the final product retains its biological activity.

Antimicrobial Properties

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including:

Bacterial Strain Activity MIC (µg/mL)
Staphylococcus aureusExcellent625 - 1250
Staphylococcus epidermidisSignificant<1000
Pseudomonas aeruginosaModerate<1000
Escherichia coliNo activity-

The compound has demonstrated excellent antifungal activity against Candida albicans, with various derivatives showing effective inhibition at low concentrations.

The antimicrobial action of dioxolanes is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of the chloromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular components.

Study 1: Antibacterial Activity Assessment

In a study conducted by researchers on a series of dioxolane derivatives, it was found that modifications at the 4-position significantly influenced antibacterial potency. The study reported that derivatives with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their counterparts.

Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of dioxolanes showed that compounds similar to this compound displayed a minimum inhibitory concentration (MIC) against C. albicans ranging from 250 to 500 µg/mL. The study emphasized the importance of structural modifications in enhancing antifungal efficacy.

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to consider the safety profile of the compound. Preliminary toxicity assessments indicate that this compound may cause skin irritation and is harmful if ingested. The compound's safety data should be carefully evaluated in future studies to ensure safe application in therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core 1,3-Dioxolane Derivatives with Aryl/Chloromethyl Substituents

4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane (CAS 86674-90-0)
  • Molecular Formula : C₁₀H₉Cl₃O₂
  • Molecular Weight : 267.54 g/mol
  • Key Features: Replaces the 5-methylthiophen-2-yl group with a 2,4-dichlorophenyl substituent.
  • Applications: Not explicitly stated, but dichlorophenyl groups are common in agrochemicals and pharmaceuticals for their stability and bioactivity .
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane
  • Key Features : Substitutes the chloromethyl group with a chloropropyl chain and replaces the thiophene with a 4-fluorophenyl group. The elongated chloropropyl chain may increase lipophilicity, while the fluorine atom introduces moderate electron-withdrawing effects.
  • Synthetic Relevance : Demonstrates the versatility of 1,3-dioxolane scaffolds in accommodating diverse substituents .
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (CAS 4362-40-7)
  • Molecular Formula : C₆H₁₁ClO₂
  • Molecular Weight : 150.60 g/mol
  • Key Features: Lacks the aromatic substituent but includes dimethyl groups at position 2.
  • Commercial Availability : Priced at USD 111/100g (95% purity), indicating industrial relevance .

Substituent Effects on Reactivity and Properties

Compound Substituent at Position 2 Key Functional Group Impact on Properties
Target Compound 5-methylthiophen-2-yl Chloromethyl Thiophene’s electron-rich nature may stabilize the dioxolane ring; chloromethyl enhances electrophilicity.
4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane 2,4-dichlorophenyl Chloromethyl Electron-withdrawing Cl groups increase electrophilicity; higher molecular weight (267.54 vs. ~228 for target).
2-(4-Fluorophenyl)-4-(chloromethyl)-1,3-dioxolane 4-fluorophenyl + chlorobenzyl Chloromethyl Fluorine’s inductive effects may alter ring stability; NMR δ 2.88 (CH₂Ar) suggests similar electronic environments.
4-(Chloromethyl)-2-phenyl-1,3-thiazole (CAS 4771-31-7) Phenyl Chloromethyl Thiazole core (vs. dioxolane) increases aromaticity; lower melting point (49–50°C) highlights structural differences.

Preparation Methods

Step 1: Preparation of 4,5-Dimethyl-1,3-dioxol-2-one (DMDO)

  • React acetoin with alkyl chloroformates (methyl, ethyl, or propyl chloroformate) in the presence of a catalyst such as N,N-dimethylaniline.
  • The reaction is performed in a solvent like dichloroethane or dichloromethane at low temperatures (0 to 20°C) for 0.5–10 hours.
  • This step yields DMDO with high conversion efficiency.

Step 2: Chlorination of DMDO

  • The DMDO is reacted with a chlorinating reagent, typically N-chlorosuccinimide (NCS), in the presence of a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile.
  • Reaction temperatures range from 30 to 150°C, with reaction times between 0.5 and 10 hours.
  • The chlorination proceeds with high yield (up to 85%) and avoids the need for a separate rearrangement step.
  • The crude product is purified by vacuum distillation at 90–130°C under reduced pressure (~0.1 MPa).

Advantages:

  • Safer reagents compared to phosgene derivatives.
  • Higher yield compared to methods using dimethyl carbonate or carbon dioxide.
  • Catalyst and reagents can be recycled, enhancing sustainability.
  • High purity product (>99%) confirmed by gas chromatography.

Summary Table of Step 1 and Step 2 Parameters:

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Acetoin + chloroformate + N,N-dimethylaniline + solvent 0 to 20 0.5–10 High Catalyst ratio 1:1–3; solvent choice dichloroethane or dichloromethane
2 DMDO + N-chlorosuccinimide + radical initiator 30 to 150 0.5–10 Up to 85 Radical initiator: benzoyl peroxide or azobisisobutyronitrile; solvent varies

This method is detailed in patent CN107892681B and offers a green, efficient route with high purity and yield.

Rearrangement Approach via 4-Chloro-4-methyl-5-methylene-1,3-dioxolane-2-one Intermediate

An alternative synthetic route involves:

  • Initial chlorination of 4,5-dimethyl-1,3-dioxol-2-one with sulfuryl chloride at 40–42°C over 2 hours to form 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one.
  • This intermediate can be isolated or used directly.
  • Rearrangement by heating at 60–140°C for 1–5 hours in chlorinated solvents (e.g., 1,2-dichloroethane).
  • The rearranged product is 4-chloromethyl-5-methyl-1,3-dioxol-2-one, isolated by vacuum distillation.

Key points:

  • Rearrangement is quantitative and efficient.
  • The intermediate is stable and can be purified by vacuum distillation.
  • Overall yield from starting material is approximately 77%.

This method is reported in European patents EP0147472A1 and EP0147472B1.

Practical Synthesis Example with Reflux and Crystallization

A practical laboratory-scale synthesis includes:

  • Reacting 4,5-dimethyl-1,3-dioxol-2-one (40 g, 0.35 mol) with chlorine in dichloroethane solution (1.2 equivalents) using a rare earth molecular sieve catalyst (Ln(PO2NH)3, 1% by mass).
  • The reaction mixture is refluxed with dropwise addition of chlorine solution over 30 minutes, followed by 30 minutes reflux.
  • Reaction progress monitored by TLC.
  • After reaction completion, the mixture is cooled, washed, extracted, and dried.
  • The crude product undergoes rearrangement at 90°C under nitrogen for 2 hours.
  • Final purification by vacuum distillation and crystallization from ethanol at -5°C yields white crystals with 89.3% yield and 99.82% GC purity.

This method highlights the use of solid base catalysts and controlled reaction conditions to achieve high purity and yield.

Comparative Summary of Preparation Methods

Method Key Reagents Catalyst/Initiator Temperature Range (°C) Reaction Time (h) Yield (%) Purification Notes
Selenium-catalyzed sulfuryl chloride chlorination DMDO + sulfuryl chloride Phenyl selenium chloride or analog Room temperature (20–25) 3–9 (total) High Rotary evaporation One-step, no by-products, green and safe
Two-step acetoin + chloroformate then NCS chlorination Acetoin + chloroformate; DMDO + NCS N,N-dimethylaniline; benzoyl peroxide or AIBN 0–20 (step 1); 30–150 (step 2) 0.5–10 per step Up to 85 Vacuum distillation Safer reagents, high purity, catalyst recycling
Rearrangement via 4-chloro-4-methyl-5-methylene intermediate DMDO + sulfuryl chloride None specified 40 (chlorination); 60–140 (rearrangement) 2 (chlorination); 1–5 (rearrangement) ~77 Vacuum distillation Intermediate isolation optional, quantitative rearrangement
Reflux with rare earth molecular sieve catalyst DMDO + chlorine in dichloroethane Ln(PO2NH)3 molecular sieve Reflux (~83) ~1 89.3 Crystallization, vacuum distillation Solid base catalyst, TLC monitoring, high purity

Q & A

Q. What are the common synthetic routes for preparing 4-(Chloromethyl)-2-(5-methylthiophen-2-yl)-1,3-dioxolane, and what reaction conditions optimize yield?

The compound is typically synthesized via cyclocondensation reactions. For structurally similar dioxolane derivatives (e.g., ethyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate), refluxing in a solvent system like DMF-acetic acid with sodium acetate as a catalyst is effective . Optimizing stoichiometric ratios (e.g., 1:1 molar ratio of thiophene derivatives to chloromethyl precursors) and reaction time (2–4 hours) improves yield.

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

Recrystallization from polar aprotic solvents (e.g., DMF-ethanol mixtures) is widely used for dioxolane-containing compounds. For example, thiosemicarbazide derivatives are purified via recrystallization in DMF-acetic acid . Column chromatography with silica gel (hexane/ethyl acetate gradients) may resolve closely related impurities.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify the dioxolane ring (δ ~4.8–5.2 ppm for methylene protons) and thiophene substituents (δ ~6.5–7.5 ppm).
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ or [M–Cl]+ ions).
  • FT-IR : Peaks at ~1050–1100 cm1^{-1} confirm C–O–C stretching in the dioxolane ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN2 reactions. Studies on analogous thiazole-thiophene systems show that electron-withdrawing groups (e.g., dioxolane) enhance electrophilicity at the chloromethyl site .

Q. What experimental strategies resolve contradictions in reported crystallographic data (e.g., bond angles or conformations)?

Single-crystal X-ray diffraction (SCXRD) is definitive for resolving structural ambiguities. For example, SCXRD of 1-(4-chlorophenyl) derivatives confirmed deviations in dihedral angles (<5° error) between computational and experimental data . Redundant refinement protocols (e.g., SHELXL) improve accuracy.

Q. How can environmental fate studies assess the persistence of this compound in aquatic systems?

Follow the INCHEMBIOL framework :

  • Hydrolysis : Test stability at pH 3–9 (50°C, 7 days).
  • Photodegradation : Use UV-Vis irradiation (λ = 254 nm) to track degradation via HPLC-MS.
  • Bioaccumulation : Measure logP values (e.g., OECD 117 shake-flask method) to predict partitioning.

Q. What in vitro assays evaluate the biological activity of this compound against microbial targets?

  • Antimicrobial : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria.
  • Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition for thiophene derivatives ).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.

Q. How does stereochemistry at the dioxolane ring influence bioactivity or material properties?

Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. For dioxolane-thiophene hybrids, the (R)-configuration enhances binding to hydrophobic enzyme pockets, as shown in molecular docking studies .

Q. What analytical methods track degradation products under oxidative conditions?

  • HPLC-DAD : Monitor parent compound decay and byproduct formation (e.g., carboxylic acids from dioxolane ring opening).
  • GC-MS : Identify volatile degradation fragments (e.g., chlorinated alkanes) .
  • EPR spectroscopy : Detect radical intermediates during Fenton-like reactions.

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Systematically vary substituents (e.g., replace chloromethyl with bromomethyl or azidomethyl) and correlate changes with properties like solubility or potency. For thiophene-dioxolane hybrids, adding electron-donating groups (e.g., methoxy) reduces electrophilicity but improves metabolic stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-(5-methylthiophen-2-yl)-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-(5-methylthiophen-2-yl)-1,3-dioxolane

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